![molecular formula C8H16O2 B3146311 (S)-3-Methylheptanoic acid CAS No. 59614-85-6](/img/structure/B3146311.png)
(S)-3-Methylheptanoic acid
Overview
Description
(S)-3-Methylheptanoic acid, also known as (S)-3-Methylheptanoate, is a fatty acid that is commonly found in various natural sources such as cheese, milk, and butter. This organic compound is known for its unique properties, which make it a useful substance in various scientific fields. In
Scientific Research Applications
Synthesis Techniques and Intermediates
- Improved synthesis methods for 3-methylheptanoic acid have been developed, involving the reaction of crotonic acid with sec-butyl alcohol, followed by reaction with n-butylmagnesium bromide, resulting in sec-butyl 3-methylheptanoate. This method yields a highly pure final product (Li Wei, 2010).
- The synthesis of both (R)- and (S)-3-methylheptanoic acids, starting from chiral methyl molecules, demonstrates the feasibility of producing a variety of chiral 3-methyl alkanoic acids (Shunji Zhang, Yong‐Ling Shi, W. Tian, 2015).
Biochemical Applications
- (S)-3-Methylheptanoic acid serves as an intermediate in various biochemical syntheses, such as the creation of 3-methylheptanol and other related compounds, as demonstrated in studies on the metabolism of 3-methylheptane (M. Serve, D. Bombick, J. Clemens, G. A. McDonald, C. Hixson, D. Mattie, 1993).
- It is also involved in the synthesis of complex amino acids, like (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, showcasing its versatility in biochemical pathways (Jin Yin, 2015).
Environmental and Catalytic Applications
- Research on naphthenic acids, which are structurally related to 3-methylheptanoic acid, explores their environmental persistence and methods for their degradation, highlighting potential environmental applications (Junying Song, Z. How, Zhanbin Huang, M. G. El-Din, 2022).
properties
IUPAC Name |
(3S)-3-methylheptanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVESMWJFKVAFSP-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Methylheptanoic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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